molecular formula C11H12N4O B12122228 4,6-Diamino-1-benzylpyrimidin-2-one

4,6-Diamino-1-benzylpyrimidin-2-one

Cat. No.: B12122228
M. Wt: 216.24 g/mol
InChI Key: UIQKZFTWRWXAKG-UHFFFAOYSA-N
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Description

4,6-Diamino-1-benzylpyrimidin-2-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-1-benzylpyrimidin-2-one typically involves the reaction of benzylamine with a suitable pyrimidine precursor. One common method is the nucleophilic substitution reaction where benzylamine reacts with 4,6-dichloropyrimidine under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diamino-1-benzylpyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Diamino-1-benzylpyrimidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and potential therapeutic effects.

    Materials Science: It is used in the development of novel materials, including metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, drug delivery, and environmental remediation.

Mechanism of Action

The mechanism of action of 4,6-Diamino-1-benzylpyrimidin-2-one involves its interaction with specific molecular targets. For instance, when used as an antimicrobial agent, it can inhibit the synthesis of nucleic acids by binding to bacterial enzymes, thereby preventing bacterial growth and proliferation. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

    4,6-Diamino-2-mercaptopyrimidine: This compound has similar structural features but contains a mercapto group instead of a benzyl group.

    2,4-Diamino-6-chloropyrimidine: This compound has a chlorine atom at the 6-position instead of a benzyl group.

Uniqueness: 4,6-Diamino-1-benzylpyrimidin-2-one is unique due to the presence of the benzyl group, which imparts distinct chemical properties and biological activities. The benzyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and biological targets.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4,6-diamino-1-benzylpyrimidin-2-one

InChI

InChI=1S/C11H12N4O/c12-9-6-10(13)15(11(16)14-9)7-8-4-2-1-3-5-8/h1-6H,7,13H2,(H2,12,14,16)

InChI Key

UIQKZFTWRWXAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=NC2=O)N)N

Origin of Product

United States

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